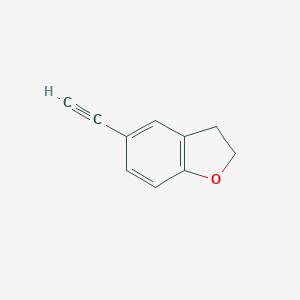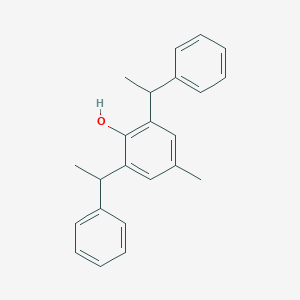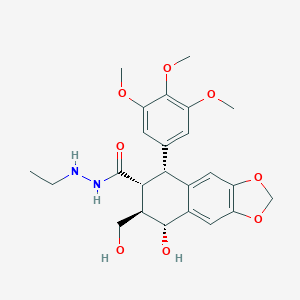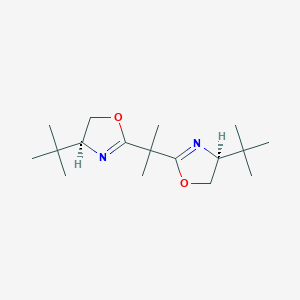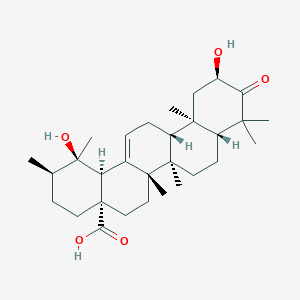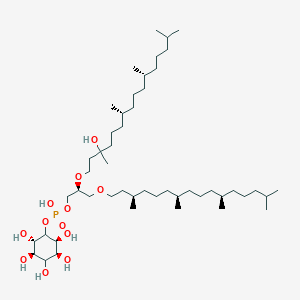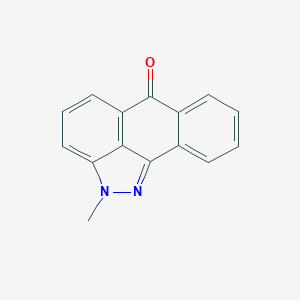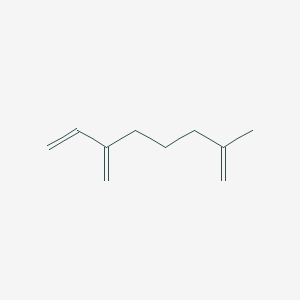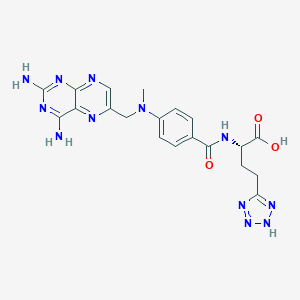
gamma-Tetrazole-methotrexate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gamma-tetrazole-methotrexate (GTM) is a novel derivative of methotrexate, a well-known anti-cancer drug. GTM has been synthesized to enhance the efficacy and specificity of methotrexate in cancer treatment. However, GTM has also shown potential in scientific research, particularly in the fields of biochemistry and pharmacology.
Mécanisme D'action
Gamma-Tetrazole-methotrexate exerts its anti-cancer activity by inhibiting DHFR, which leads to the depletion of intracellular folate pools and the inhibition of DNA synthesis. This results in the inhibition of cancer cell proliferation and the induction of apoptosis. gamma-Tetrazole-methotrexate has also been shown to have anti-inflammatory and immunosuppressive effects, which may contribute to its therapeutic potential.
Effets Biochimiques Et Physiologiques
Gamma-Tetrazole-methotrexate has been shown to have similar biochemical and physiological effects as methotrexate, including the inhibition of DHFR, the depletion of intracellular folate pools, and the induction of apoptosis. However, gamma-Tetrazole-methotrexate has been shown to be more potent than methotrexate in these effects. gamma-Tetrazole-methotrexate has also been shown to have anti-inflammatory and immunosuppressive effects, which may have implications in the treatment of autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Gamma-Tetrazole-methotrexate has several advantages for lab experiments, including its high potency and specificity for DHFR inhibition, its ability to penetrate cell membranes, and its relatively low toxicity compared to other anti-cancer drugs. However, gamma-Tetrazole-methotrexate also has limitations, including its low solubility in water and its potential for off-target effects.
Orientations Futures
There are several future directions for the use of gamma-Tetrazole-methotrexate in scientific research. One direction is the development of new drug delivery systems that can improve the solubility and bioavailability of gamma-Tetrazole-methotrexate. Another direction is the study of the off-target effects of gamma-Tetrazole-methotrexate and the development of strategies to minimize these effects. Finally, gamma-Tetrazole-methotrexate may have potential in the treatment of autoimmune diseases, and further studies are needed to explore this potential.
In conclusion, gamma-tetrazole-methotrexate is a promising tool for scientific research, particularly in the fields of biochemistry and pharmacology. Its high potency and specificity for DHFR inhibition, as well as its anti-inflammatory and immunosuppressive effects, make it a valuable tool for cancer research and the study of folate metabolism and transport. However, further studies are needed to explore its potential in drug delivery and the treatment of autoimmune diseases.
Méthodes De Synthèse
Gamma-Tetrazole-methotrexate is synthesized by reacting methotrexate with sodium azide and copper sulfate in water. The reaction produces gamma-Tetrazole-methotrexate as a white crystalline solid with a yield of approximately 70%. The purity of gamma-Tetrazole-methotrexate can be further improved by recrystallization.
Applications De Recherche Scientifique
Gamma-Tetrazole-methotrexate has been used in various scientific research studies due to its ability to inhibit dihydrofolate reductase (DHFR), an enzyme that plays a crucial role in DNA synthesis and cell proliferation. gamma-Tetrazole-methotrexate has been shown to be more potent than methotrexate in inhibiting DHFR, making it a promising tool for cancer research. In addition, gamma-Tetrazole-methotrexate has also been used in the study of folate metabolism and transport, as well as in the development of new drug delivery systems.
Propriétés
Numéro CAS |
127105-48-0 |
|---|---|
Nom du produit |
gamma-Tetrazole-methotrexate |
Formule moléculaire |
C20H22N12O3 |
Poids moléculaire |
478.5 g/mol |
Nom IUPAC |
(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-4-(2H-tetrazol-5-yl)butanoic acid |
InChI |
InChI=1S/C20H22N12O3/c1-32(9-11-8-23-17-15(24-11)16(21)26-20(22)27-17)12-4-2-10(3-5-12)18(33)25-13(19(34)35)6-7-14-28-30-31-29-14/h2-5,8,13H,6-7,9H2,1H3,(H,25,33)(H,34,35)(H,28,29,30,31)(H4,21,22,23,26,27)/t13-/m0/s1 |
Clé InChI |
WYMVDZHYPSUZLC-ZDUSSCGKSA-N |
SMILES isomérique |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC4=NNN=N4)C(=O)O |
SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC4=NNN=N4)C(=O)O |
SMILES canonique |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC4=NNN=N4)C(=O)O |
Autres numéros CAS |
127105-48-0 |
Synonymes |
gamma-tetrazole-methotrexate MTX-tetrazole |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



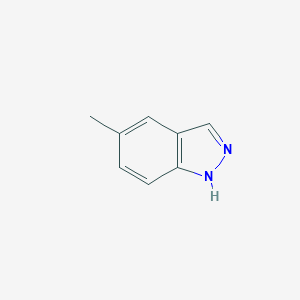
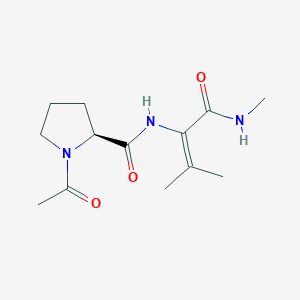
![Oxiranemethanol,alpha,3-bis(1-methylethyl)-,[2alpha(S*),3bta]-(9CI)](/img/structure/B161575.png)

